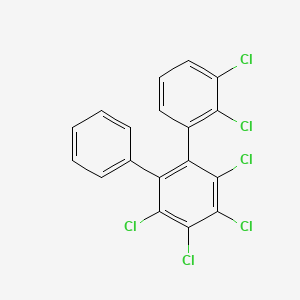
1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene is a complex organic compound characterized by its multiple chlorine substitutions on a benzene ring. This compound is part of a broader class of polychlorinated biphenyls (PCBs), which are known for their stability and persistence in the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene typically involves multiple steps of chlorination and substitution reactions. One common method starts with the chlorination of benzene derivatives under controlled conditions using chlorine gas or other chlorinating agents . The reaction conditions often require catalysts and specific temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, often conducted in specialized reactors to handle the corrosive nature of chlorine gas. The process is optimized to maximize yield and purity while minimizing by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, this compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, often in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of less chlorinated derivatives, while oxidation can produce quinones or other oxygenated compounds .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene involves its interaction with cellular components, particularly through binding to the aryl hydrocarbon receptor (AhR). This binding can disrupt normal cellular functions by altering gene transcription, leading to the induction of various enzymes, including those in the cytochrome P450 family . These interactions can result in oxidative stress and other cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,3,3’,4,5-Hexachlorobiphenyl: Another polychlorinated biphenyl with similar structural features but different chlorine substitution patterns.
Tetrachloro-1,4-benzoquinone: A related compound with a quinone structure, known for its use in various chemical reactions.
3,4-Dichloronitrobenzene: A simpler chlorinated benzene derivative used in the synthesis of agrochemicals and pharmaceuticals.
Uniqueness
1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene is unique due to its specific pattern of chlorine substitutions, which confer distinct chemical properties and reactivity. Its stability and persistence make it a valuable compound for studying environmental behavior and toxicology .
Eigenschaften
CAS-Nummer |
95385-87-8 |
|---|---|
Molekularformel |
C18H8Cl6 |
Molekulargewicht |
437.0 g/mol |
IUPAC-Name |
1,2,3,4-tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene |
InChI |
InChI=1S/C18H8Cl6/c19-11-8-4-7-10(14(11)20)13-12(9-5-2-1-3-6-9)15(21)17(23)18(24)16(13)22/h1-8H |
InChI-Schlüssel |
MEKUYAYRRBEQOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid](/img/structure/B13776764.png)

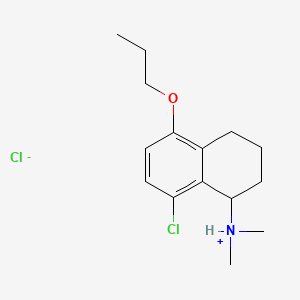
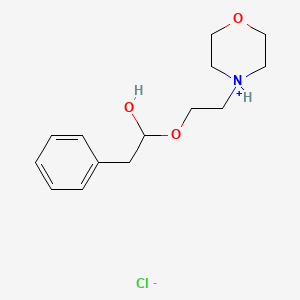
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776785.png)
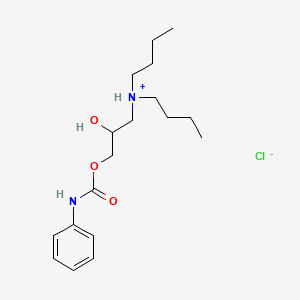
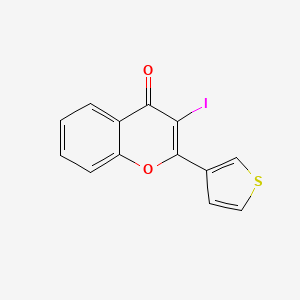
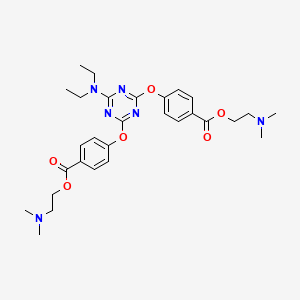
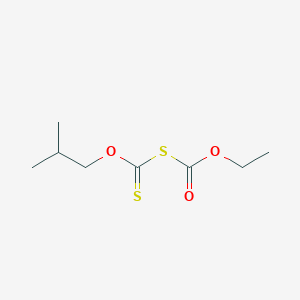
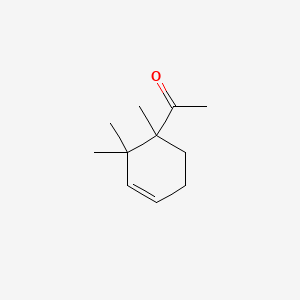
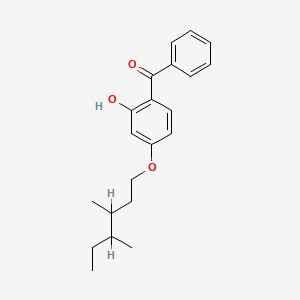
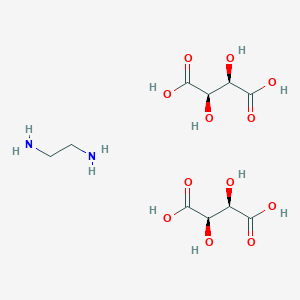
![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
